

Necrostatin-1s: A Deep Dive into its Targeting and Binding Mechanism on RIPK1

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s), has provided powerful tools to dissect the necroptotic signaling cascade and has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the targeting and binding of Nec-1s to RIPK1, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Necrostatin-1s and its Target: RIPK1

Necrostatin-1 is a potent and selective small-molecule inhibitor of the serine/threonine kinase activity of RIPK1.[1] The more stable analog, Necrostatin-1s (also known as 7-Cl-O-Nec-1), exhibits enhanced inhibitory activity and greater specificity, notably lacking the off-target effects on indoleamine 2,3-dioxygenase (IDO) that are associated with Nec-1.[2][3]

Quantitative Analysis of Necrostatin-1 and Analogs Inhibition



The inhibitory potency of Necrostatin-1 and its analogs against RIPK1 has been quantified in various assays. The following table summarizes key quantitative data from the literature.

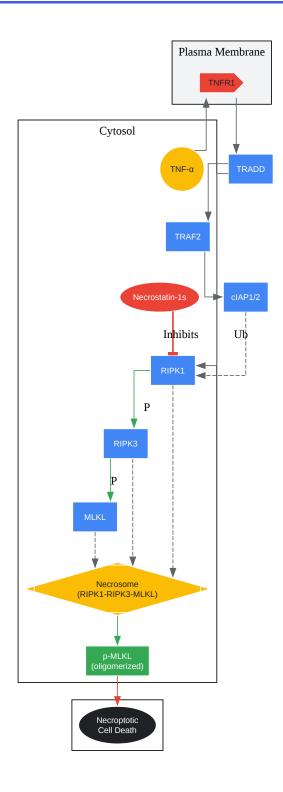
Compound	Assay Type	Target	Cell Line (if applicable)	IC50/EC50	Reference
Necrostatin-1	In vitro kinase assay	Endogenous RIPK1	Jurkat	EC50 = 182 nM	[4]
Necrostatin-1	Necroptosis Inhibition	FADD- deficient Jurkat cells	Jurkat	EC50 = 494 nM	
Necrostatin-1	Necroptosis Inhibition	293T cells	293T	EC50 = 490 nM	[5]
Necrostatin- 1s	Necroptosis Inhibition	FADD- deficient Jurkat cells	Jurkat	IC50 = 0.206 μΜ	[6]
Necrostatin- 1s	In vitro kinase assay	Recombinant RIPK1	N/A	EC50 = 18 nM	[4]
Necrostatin-1i	In vitro kinase assay	Human RIPK1	N/A	~100x less effective than Nec-1	[3]

Mechanism of Action and Binding Site

Necrostatin-1s functions as an allosteric inhibitor of RIPK1. Crystallographic studies have revealed that Nec-1s binds to a hydrophobic pocket located between the N- and C-lobes of the RIPK1 kinase domain.[1] This binding event locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent recruitment and activation of RIPK3, a crucial step in the formation of the necrosome complex.[1]

The following diagram illustrates the TNF- α induced necroptosis signaling pathway and the inhibitory action of Necrostatin-1s.





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TNF- α induced necroptosis pathway and Necrostatin-1s inhibition.

Experimental Protocols



This section provides detailed methodologies for key experiments used to study the interaction between Necrostatin-1s and RIPK1.

In Vitro RIPK1 Kinase Assay

This assay measures the ability of Necrostatin-1s to inhibit the kinase activity of RIPK1, typically by quantifying the phosphorylation of a substrate or autophosphorylation.

Materials:

- Recombinant human RIPK1 (BPS Bioscience, Cat. No. 78514 or similar)
- Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514 or similar)
- 5x Kinase Assay Buffer (BPS Bioscience, Cat. No. 79316 or similar)
- ATP (500 μM solution)
- Necrostatin-1s (Selleck Chemicals, Cat. No. S8641 or similar)
- ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
- 96-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. DTT can be added to a final concentration of 1 mM.
- Prepare serial dilutions of Necrostatin-1s in 1x Kinase Assay Buffer.
- Prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and MBP substrate in distilled water.
- Add 12.5 µL of the master mixture to each well of a 96-well plate.
- Add 2.5 μL of the diluted Necrostatin-1s or vehicle control (DMSO) to the respective wells.



- Thaw the RIPK1 enzyme on ice and dilute to the desired concentration (e.g., 10 ng/μL) in 1x Kinase Assay Buffer.
- Initiate the kinase reaction by adding 10 μ L of the diluted RIPK1 enzyme to each well. For the "blank" control, add 10 μ L of 1x Kinase Assay Buffer without the enzyme.
- Incubate the plate at 30°C for 50 minutes.
- Stop the reaction and measure the generated ADP by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading the luminescence.
- Calculate the percentage of kinase inhibition for each Necrostatin-1s concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay for Necroptosis

This assay determines the protective effect of Necrostatin-1s against necroptosis induced in a cellular context.

Materials:

- Human HT-29 cells (or other suitable cell line)
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Human TNF-α (PeproTech, Cat. No. 300-01A or similar)
- Smac mimetic (e.g., BV6)
- Pan-caspase inhibitor (e.g., z-VAD-fmk)
- Necrostatin-1s
- WST-1 Cell Proliferation Reagent (Abcam, Cat. No. ab155902 or similar) or Propidium Iodide
 (PI)
- 96-well cell culture plates



· Microplate reader or flow cytometer

Procedure (using WST-1):

- Seed HT-29 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Necrostatin-1s for 1 hour.
- Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 μM), and a pan-caspase inhibitor (e.g., 20 μM z-VAD-fmk).
- Incubate the cells for 24 hours.
- Add 10 μL of WST-1 reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Gently shake the plate for 1 minute.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the protective effect of Necrostatin-1s.

Co-Immunoprecipitation of the Necrosome Complex

This technique is used to demonstrate that Necrostatin-1s inhibits the formation of the necrosome complex (RIPK1-RIPK3 interaction).[7][8][9]

Materials:

- HT-29 cells
- Necroptosis-inducing agents (TNF-α, Smac mimetic, z-VAD-fmk)
- Necrostatin-1s



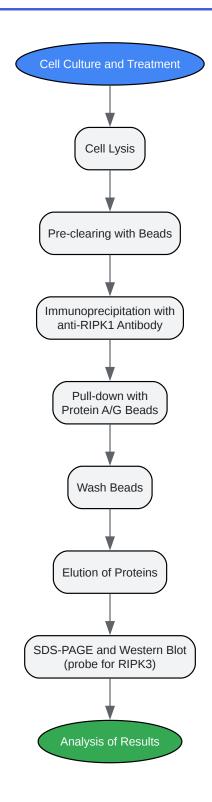
- IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)
- Anti-RIPK1 antibody for immunoprecipitation (e.g., Cell Signaling Technology, Cat. No. 3493)
- Anti-RIPK3 antibody for western blotting (e.g., Abcam, Cat. No. ab56164)
- Protein A/G agarose beads
- SDS-PAGE and western blotting reagents

Procedure:

- Culture HT-29 cells and treat them with necroptosis-inducing agents in the presence or absence of Necrostatin-1s for the desired time (e.g., 6 hours).
- Harvest the cells and lyse them in IP Lysis Buffer on ice.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Pre-clear the lysates by incubating with protein A/G agarose beads.
- Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads to pull down the antibody-protein complexes.
- Wash the beads several times with IP Lysis Buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an anti-RIPK3 antibody to detect the co-immunoprecipitated RIPK3. An input control should be run to show the total levels of RIPK1 and RIPK3 in the lysates.

The following diagram illustrates the general workflow for a co-immunoprecipitation experiment.





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Co-immunoprecipitation workflow to detect RIPK1-RIPK3 interaction.

Conclusion



Necrostatin-1s is a highly specific and potent allosteric inhibitor of RIPK1 kinase activity. Its mechanism of action, involving the stabilization of an inactive conformation of RIPK1, has been well-characterized through structural and biochemical studies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of Necrostatin-1s and other potential RIPK1 inhibitors on the necroptotic signaling pathway. The continued study of the Necrostatin-1s-RIPK1 interaction will undoubtedly contribute to a deeper understanding of necroptosis and facilitate the development of novel therapeutics for a range of human diseases.

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